molecular formula C21H20N2O4 B14427405 1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione CAS No. 79413-03-9

1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B14427405
CAS No.: 79413-03-9
M. Wt: 364.4 g/mol
InChI Key: UUMYJAHSGDZDAJ-UHFFFAOYSA-N
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Description

1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It is characterized by the presence of oxirane (epoxide) groups and an imidazolidine-2,4-dione core, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione derivatives with epoxide-containing reagents. One common method includes the deprotonation of imidazole using sodium hydride in tetrahydrofuran, followed by alkylation with an epoxide-containing compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable and reproducible synthesis routes, utilizing inexpensive reagents and efficient reaction conditions. The process may include continuous flow reactors to enhance the yield and purity of the product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The epoxide groups can be oxidized to form diols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the epoxide groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of new carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include diols, alcohols, and substituted imidazolidine derivatives, which can be further utilized in various chemical and industrial applications .

Scientific Research Applications

1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-5,5-dip

Properties

CAS No.

79413-03-9

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

1,3-bis(oxiran-2-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C21H20N2O4/c24-19-21(15-7-3-1-4-8-15,16-9-5-2-6-10-16)23(12-18-14-27-18)20(25)22(19)11-17-13-26-17/h1-10,17-18H,11-14H2

InChI Key

UUMYJAHSGDZDAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C(=O)C(N(C2=O)CC3CO3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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